molecular formula C9H13Cl2NSi B14346668 N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine CAS No. 92463-42-8

N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine

Cat. No.: B14346668
CAS No.: 92463-42-8
M. Wt: 234.19 g/mol
InChI Key: BWXCNSIOBKPVIZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3,4-dichloroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3,4-Dichloroaniline+Trimethylsilyl chlorideBaseThis compound\text{3,4-Dichloroaniline} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3,4-Dichloroaniline+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted silanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of amines or other reduced compounds.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

92463-42-8

Molecular Formula

C9H13Cl2NSi

Molecular Weight

234.19 g/mol

IUPAC Name

3,4-dichloro-N-trimethylsilylaniline

InChI

InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-7-4-5-8(10)9(11)6-7/h4-6,12H,1-3H3

InChI Key

BWXCNSIOBKPVIZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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